Ethyl 6,8-dimethyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate

Catalog No.
S12059784
CAS No.
369397-76-2
M.F
C21H22N2O2
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 6,8-dimethyl-4-[(2-methylphenyl)amino]quinol...

CAS Number

369397-76-2

Product Name

Ethyl 6,8-dimethyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate

IUPAC Name

ethyl 6,8-dimethyl-4-(2-methylanilino)quinoline-3-carboxylate

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C21H22N2O2/c1-5-25-21(24)17-12-22-19-15(4)10-13(2)11-16(19)20(17)23-18-9-7-6-8-14(18)3/h6-12H,5H2,1-4H3,(H,22,23)

InChI Key

VNAOFDBLSCLUAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=CC=C3C

Ethyl 6,8-dimethyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate is a complex organic compound belonging to the class of quinolines. Its molecular formula is C17H20N2O2C_{17}H_{20}N_{2}O_{2} and it features a quinoline ring system substituted at various positions, which contributes to its unique chemical properties. The presence of both ethyl and dimethyl groups enhances its lipophilicity, potentially affecting its biological interactions and solubility in organic solvents.

Typical of quinoline derivatives. Key reactions include:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for further functionalization.
  • Electrophilic aromatic substitution: The methyl and ethyl substituents can direct electrophiles to specific positions on the quinoline ring.
  • Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

These reactions can be exploited for synthesizing related compounds or modifying its biological activity.

Quinoline derivatives, including Ethyl 6,8-dimethyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate, are known for their diverse biological activities. Research indicates potential applications in:

  • Antimicrobial activity: Many quinoline derivatives exhibit antibacterial and antifungal properties.
  • Anticancer properties: Some studies suggest that modifications on the quinoline structure can enhance cytotoxicity against cancer cell lines.
  • Anti-inflammatory effects: Quinoline compounds have been investigated for their ability to modulate inflammatory pathways.

The specific biological activity of Ethyl 6,8-dimethyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate requires further investigation to elucidate its mechanisms of action.

The synthesis of Ethyl 6,8-dimethyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate can be achieved through several methods:

  • Condensation Reactions:
    • Starting from 2-methylphenylamine and appropriate quinoline precursors, condensation reactions can yield the desired compound.
  • Esterification:
    • The carboxylic acid derivative can be reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.
  • Multi-step Synthesis:
    • A multi-step approach may involve synthesizing intermediates such as 6,8-dimethylquinoline followed by amination and esterification steps.

Each method has its advantages and limitations regarding yield, purity, and scalability.

Ethyl 6,8-dimethyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate has potential applications in various fields:

  • Pharmaceuticals: As a lead compound in drug discovery for antimicrobial and anticancer agents.
  • Chemical research: As a reagent or intermediate in synthetic organic chemistry.
  • Material science: Potential use in developing organic semiconductors or dyes due to its aromatic structure.

Interaction studies are crucial for understanding how Ethyl 6,8-dimethyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate interacts with biological targets. These studies may include:

  • Binding affinity assays: To determine how well the compound binds to specific enzymes or receptors.
  • In vitro studies: Assessing cytotoxicity against various cell lines to evaluate potential therapeutic effects.
  • Mechanistic studies: Investigating the biochemical pathways influenced by this compound.

Such studies will provide insights into its pharmacological profile and therapeutic potential.

Ethyl 6,8-dimethyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
6-MethoxyquinolineContains a methoxy group at position 6Known for antitumor activity
4-AminoquinolineAmino group at position 4Used as an antimalarial agent
Ethyl 2-aminoquinolineAmino group at position 2Exhibits anti-inflammatory properties

Uniqueness

Ethyl 6,8-dimethyl-4-[(2-methylphenyl)amino]quinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring and the presence of both ethyl and dimethyl groups. This configuration potentially enhances its lipophilicity and alters its interaction with biological targets compared to other quinoline derivatives.

XLogP3

5.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

334.168127949 g/mol

Monoisotopic Mass

334.168127949 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

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